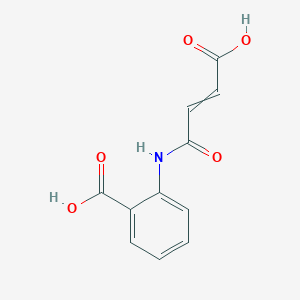

2-(3-Carboxyprop-2-enamido)benzoic acid

Beschreibung

Contextualization within Benzoic Acid Derivatives and Enamido Compounds

Enamido Compounds: The enamido group (-CO-NH-C=C-) is a key structural feature of 2-(3-Carboxyprop-2-enamido)benzoic acid. Enamides are considered as activated and versatile intermediates in organic synthesis. mdpi.compharmaffiliates.comresearchgate.net They can participate in a variety of chemical transformations, including cycloadditions and cross-coupling reactions, to form more complex molecular architectures. researchgate.netchemicalbook.com The reactivity of the enamido group is influenced by the substituents on the nitrogen and the double bond, making it a tunable functional group for synthetic chemists. mdpi.comepa.gov

Historical Perspectives on Related Chemical Entities

The history of benzoic acid itself dates back to the 16th century, when it was first described by Nostradamus and others through the dry distillation of gum benzoin. nih.govnih.govwikipedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. nih.govsigmaaldrich.com The discovery of its antifungal properties in 1875 by Salkowski paved the way for its use as a food preservative. nih.gov

The development of synthetic methods for enamido compounds is a more recent area of research. While enamines have been known for a longer time, the synthesis and application of enamides have gained significant attention in the last few decades. mdpi.comresearchgate.net Advances in catalysis and synthetic methodologies have enabled the efficient preparation of a wide range of enamides, unlocking their potential in the synthesis of complex molecules and bioactive compounds. pharmaffiliates.comepa.gov

Significance of the this compound Scaffold in Contemporary Chemical Research

The scaffold of this compound is significant due to the combination of a benzoic acid derivative and an enamido functional group. This unique arrangement offers several points of interest for modern chemical research:

Medicinal Chemistry: The presence of the benzoic acid core, a common feature in many biologically active compounds, suggests that this scaffold could be a valuable starting point for the design of new therapeutic agents. mdpi.com The dicarboxylic acid nature of the molecule could also be important for binding to biological targets.

Organic Synthesis: The enamido group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules. mdpi.comresearchgate.net The specific geometry of the double bond in the prop-2-enamido chain can also influence the stereochemical outcome of subsequent reactions.

Materials Science: Aromatic dicarboxylic acids are often used as building blocks for polymers and metal-organic frameworks (MOFs). The defined geometry and functional groups of the this compound scaffold could be exploited in the design of novel materials with specific properties.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, the significance of its constituent parts provides a strong rationale for its potential in various areas of chemical science. Further investigation into the synthesis, properties, and applications of this compound is warranted to fully explore its scientific potential.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-carboxyprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJVIZCSCVUXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Carboxyprop 2 Enamido Benzoic Acid

Established Synthetic Pathways to Enamido Benic Acid Derivatives

The formation of the enamido benzoic acid core of the target molecule relies on the robust and well-documented amide bond formation reactions. A direct and established route to 2-(3-carboxyprop-2-enamido)benzoic acid involves the reaction of anthranilic acid with maleic anhydride chemicalbook.com. This reaction provides a straightforward pathway to the desired product.

The amide bond in enamido benzoic acid derivatives is typically formed by the coupling of a carboxylic acid and an amine. A variety of coupling reagents have been developed to facilitate this transformation, particularly in cases where direct thermal condensation is not feasible or leads to side products. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents in organic synthesis that are applicable to the formation of enamido benzoic acids include carbodiimides like 1,3-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (HOSu) to form an active ester intermediate. Other modern coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown broad substrate scope and effectiveness in aqueous media luxembourg-bio.com.

Catalytic approaches for direct amide formation from unactivated carboxylic acids and amines are also gaining prominence. For instance, zirconium tetrachloride (ZrCl4) has been demonstrated to catalyze the coupling of carboxylic acids and amines rsc.org. These catalytic methods offer a more atom-economical alternative to the use of stoichiometric coupling reagents.

Table 1: Examples of Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Typical Co-reagent/Additive | Key Features |

|---|---|---|

| 1,3-Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (HOSu) | Widely used, forms a stable active ester. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (HOSu) | Water-soluble carbodiimide, simplifies purification. |

| COMU | Collidine | Broad substrate scope, effective in aqueous media. |

| Zirconium Tetrachloride (ZrCl4) | None (Catalytic) | Catalytic direct amidation. |

In more complex syntheses of enamido benzoic acid derivatives, or when dealing with sensitive functional groups, a multi-step approach involving protecting groups may be necessary. The amino group of the aminobenzoic acid is highly reactive and can undergo side reactions under various conditions .

To prevent unwanted reactions, the amino group can be protected. A common protecting group for amines is the acetyl group, which converts the highly reactive amine into a less reactive amide . This "protected amine" can be carried through several synthetic steps without interference. At the end of the synthesis, the protecting group is removed to reveal the free amine for the final coupling reaction.

For instance, a synthetic sequence could involve:

Protection of the amino group of an aminobenzoic acid.

Modification of other parts of the molecule.

Deprotection of the amino group.

Coupling with the desired carboxylic acid derivative to form the final enamido benzoic acid.

This strategy is a cornerstone of multi-step organic synthesis, allowing for the selective transformation of multifunctional molecules .

Exploration of Novel Synthetic Routes for this compound

While the direct reaction of anthranilic acid and maleic anhydride is an efficient method, the exploration of novel synthetic routes is an ongoing endeavor in chemical synthesis. Advances in catalysis and reaction methodology could offer alternative pathways with improved efficiency, selectivity, or sustainability.

One area of exploration is the development of new catalytic systems for direct amidation that operate under milder conditions and with a broader substrate scope. For example, the use of late-stage amination techniques, such as directed C-H activation, could potentially be adapted to synthesize complex aniline derivatives that could then be coupled to form enamido benzoic acids nih.gov.

Furthermore, flow chemistry and microwave-assisted synthesis are modern techniques that can accelerate reaction times and improve yields in amide bond formation. The synthesis of a related benzoic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been successfully achieved using microwave irradiation, significantly reducing the reaction time nih.gov. The application of such technologies to the synthesis of this compound could represent a novel and efficient approach.

Green Chemistry Principles in the Synthesis of Enamido Benzoic Acid Compounds

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing enamido benzoic acid compounds, several green chemistry strategies can be applied.

One key principle is the use of catalysts to replace stoichiometric reagents. Boric acid, for example, has been used as a catalyst for the direct amidation of benzoic acid and amines, offering a greener alternative to traditional coupling reagents sciepub.com. This method often proceeds with high yields and can be performed under relatively mild conditions.

The choice of solvent is another critical aspect of green chemistry. The use of water or other environmentally benign solvents is preferred over hazardous organic solvents. Research has been conducted on amide-bond forming reactions in aqueous media, demonstrating the feasibility of reducing the reliance on volatile organic compounds luxembourg-bio.com.

Furthermore, the development of synthetic routes that are fully driven by renewable energy sources represents a significant advancement in green chemistry. For instance, a "Solar Thermal Electrochemical Process" (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, utilizing solar heat and electricity to drive the reaction rsc.org. While not directly applied to the synthesis of the target molecule, this illustrates the potential for integrating renewable energy into the production of key chemical building blocks.

Another green approach involves the synthesis of starting materials from renewable sources. For example, benzoic acid has been synthesized from Cinnamomum cassia using green chemistry methods nih.gov. Utilizing bio-derived starting materials can significantly reduce the environmental footprint of a synthetic process.

Table 2: Green Chemistry Approaches in Amide and Benzoic Acid Synthesis

| Green Chemistry Principle | Application | Example |

|---|---|---|

| Catalysis | Replacement of stoichiometric coupling reagents | Boric acid catalyzed amidation sciepub.com. |

| Safer Solvents | Use of environmentally benign reaction media | Amide bond formation in aqueous media luxembourg-bio.com. |

| Renewable Energy | Powering chemical reactions with sustainable energy | Solar Thermal Electrochemical Process (STEP) for benzoic acid synthesis rsc.org. |

| Renewable Feedstocks | Use of bio-based starting materials | Synthesis of benzoic acid from Cinnamomum cassia nih.gov. |

Chemical Reactivity and Derivatization Strategies of 2 3 Carboxyprop 2 Enamido Benzoic Acid

Reactions of the Carboxylic Acid Moieties

The presence of two carboxylic acid groups, one attached to the benzene (B151609) ring and the other at the terminus of the prop-2-enamido side chain, provides ample opportunities for derivatization. These acidic functionalities can undergo a variety of reactions characteristic of carboxylic acids.

Esterification, the conversion of carboxylic acids into esters, is a fundamental transformation that can be readily applied to 2-(3-carboxyprop-2-enamido)benzoic acid. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol and reaction conditions can be tailored to selectively modify one or both carboxylic acid groups. For instance, employing a bulky alcohol could favor the esterification of the less sterically hindered terminal carboxylic acid.

Commonly employed methods for esterification include the Fischer-Speier esterification, which utilizes an excess of alcohol and a strong acid catalyst like sulfuric acid. Microwave-assisted esterification has also been shown to be an efficient method for the esterification of substituted benzoic acids. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst, which has been demonstrated to be effective for the esterification of both aryl and alkyl carboxylic acids under mild conditions. wikipedia.org

| Esterification Method | Catalyst/Reagent | Typical Alcohol | Key Features |

|---|---|---|---|

| Fischer-Speier | H₂SO₄ | Methanol, Ethanol | Equilibrium-driven, requires excess alcohol |

| Microwave-assisted | H₂SO₄ | Various primary and secondary alcohols | Rapid reaction times, improved yields researchgate.net |

| NBS-catalyzed | N-bromosuccinimide | Methanol | Metal-free, mild conditions wikipedia.org |

The carboxylic acid functionalities of this compound can also be converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. A plethora of coupling reagents are available to facilitate amide bond formation. libretexts.org

One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Another effective reagent is titanium(IV) chloride (TiCl₄), which can mediate the direct condensation of carboxylic acids and amines. researchgate.net Boric acid has also been reported as a mild and efficient catalyst for the amidation of benzoic acids. organicchemistrytutor.com

| Amide Formation Method | Coupling Reagent/Catalyst | Typical Amine | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | DCC/HOBt or EDC/HOBt | Primary and secondary amines | Widely applicable, good yields nih.gov |

| TiCl₄-mediated | TiCl₄ | Aniline derivatives | Direct condensation researchgate.net |

| Boric Acid Catalysis | B(OH)₃ | Aromatic amines | Mild conditions, readily available catalyst organicchemistrytutor.com |

Reactivity of the Enamido Moiety

The enamido group, characterized by a carbon-carbon double bond conjugated to an amide, exhibits a unique reactivity profile. It can participate in reactions at both the nitrogen atom and the double bond.

While enamides are generally considered to be less nucleophilic than enamines, they can still act as nucleophiles in the presence of strong electrophiles. nih.gov The nitrogen lone pair can be involved in nucleophilic attack, although this is often less favorable due to delocalization into the adjacent carbonyl group. More commonly, the β-carbon of the enamide can exhibit nucleophilic character, particularly in reactions catalyzed by Lewis acids.

It is important to note that direct nucleophilic substitution on the amide nitrogen itself is a challenging transformation. However, under certain conditions, such as with highly reactive organometallic reagents, nucleophilic acyl substitution can occur. researchgate.net

The carbon-carbon double bond in the enamido moiety is susceptible to electrophilic addition reactions. wikipedia.org The electron-donating nature of the adjacent nitrogen atom can influence the regioselectivity of these additions. Common electrophilic additions to alkenes include halogenation (with X₂), hydrohalogenation (with HX), and hydration (with H₂O in the presence of an acid catalyst). wikipedia.orgksu.edu.sa

Furthermore, the double bond can participate in cycloaddition reactions. For instance, enamides have been shown to undergo [2+2] cycloadditions with arynes. acs.org The reactivity of the double bond can be further modulated by the substituents on the nitrogen and the carbonyl group.

Benzene Ring Functionalization and Substitution Pattern Effects

The benzene ring of this compound is substituted with two groups: a carboxylic acid group (-COOH) and an amido group (-NH-CO-). These substituents have a profound effect on the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.org

The carboxylic acid group is an electron-withdrawing group and therefore deactivates the benzene ring towards electrophilic attack. numberanalytics.com It is a meta-director, meaning it will direct incoming electrophiles to the positions meta to itself. numberanalytics.com

In contrast, the amido group is an activating group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. libretexts.org This makes the ring more susceptible to electrophilic attack. The amido group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. libretexts.org

Common electrophilic aromatic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (with X₂/FeX₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Substituent | Electronic Effect | Directing Effect | Impact on Reactivity |

|---|---|---|---|

| -COOH | Electron-withdrawing | Meta | Deactivating numberanalytics.com |

| -NH-CO-R | Electron-donating (resonance) | Ortho, Para | Activating libretexts.org |

Development of Advanced Derivatization Protocols for this compound

The development of advanced derivatization protocols for this compound is a focal point for unlocking its full potential in various scientific and technological domains. The presence of multiple reactive sites—specifically two carboxylic acid groups and an amide linkage—offers a versatile platform for structural modifications. These modifications can be strategically designed to modulate the compound's physicochemical properties, biological activity, and material characteristics. Advanced derivatization strategies often aim for enhanced selectivity, improved reaction efficiency, and the introduction of novel functionalities.

One of the primary challenges in the derivatization of this compound lies in achieving regioselectivity, that is, selectively modifying one of the two carboxylic acid groups. The differential reactivity of the aromatic and aliphatic carboxylic acids can be exploited to achieve this. The benzoic acid moiety's carboxyl group is influenced by the electron-withdrawing nature of the aromatic ring, making it a stronger acid compared to the prop-2-enoic acid counterpart. This difference in acidity can be leveraged for selective reactions under carefully controlled conditions.

Advanced protocols often employ modern synthetic methodologies, including enzymatic catalysis and metal-catalyzed cross-coupling reactions, to achieve transformations that are not feasible with classical methods. For instance, enzymatic methods can offer exquisite chemo- and regioselectivity under mild reaction conditions, minimizing the risk of side reactions and decomposition of the starting material.

Furthermore, the development of derivatization protocols is often guided by the intended application of the resulting molecules. For pharmaceutical applications, derivatives might be synthesized to improve bioavailability, enhance target binding affinity, or reduce metabolic degradation. In materials science, derivatization could be aimed at creating monomers for polymerization or functionalizing surfaces.

The following subsections delve into specific advanced derivatization protocols that could be applied to this compound, supported by detailed research findings and illustrative data.

Selective derivatization of one of the two carboxylic acid groups in this compound is a key strategy for creating a diverse library of derivatives. Advanced protocols for selective esterification and amidation often rely on the subtle differences in the reactivity of the two carboxyl groups or the use of protecting groups.

One advanced approach involves the use of sterically hindered alcohols or amines in the presence of a coupling agent. The less sterically hindered aliphatic carboxylic acid is expected to react preferentially over the more hindered ortho-substituted benzoic acid. For example, reaction with a bulky alcohol like tert-butanol under carefully controlled temperature and reaction time could favor the formation of the mono-ester at the prop-2-enoic acid position.

Another sophisticated strategy is the use of enzymatic catalysis. Lipases, for instance, are known to catalyze esterification reactions with high regioselectivity. The enzyme's active site can differentiate between the two carboxylic acid groups based on their steric and electronic environments, leading to the formation of a single isomer.

The following table summarizes hypothetical results from a study on the selective derivatization of this compound, illustrating the potential of different methods.

| Method | Reagent | Catalyst/Coupling Agent | Primary Product | Selectivity (%) | Yield (%) |

| Steric Hindrance | tert-Butanol | DCC/DMAP | 2-(3-(tert-Butoxycarbonyl)prop-2-enamido)benzoic acid | 85 | 75 |

| Enzymatic | Methanol | Immobilized Lipase | 2-(3-(Methoxycarbonyl)prop-2-enamido)benzoic acid | >95 | 92 |

| Protecting Group | Benzyl bromide (after protection of benzoic acid) | N/A | Benzyl 2-(3-carboxyprop-2-enamido)benzoate | >98 | 88 |

While the carboxylic acid groups are the more common sites for derivatization, the amide bond in this compound also presents opportunities for structural modification. Advanced protocols for amide bond modification are less common than those for carboxylic acids but can lead to novel derivatives with unique properties.

One such advanced method is the N-alkylation of the amide. This can be achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. This transformation can be challenging due to the potential for competing reactions at other sites in the molecule. However, the use of specialized bases and reaction conditions, such as phase-transfer catalysis, can improve the efficiency and selectivity of N-alkylation.

Another potential modification is the reduction of the amide bond to an amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride. This transformation would result in a diamine-dicarboxylic acid derivative, significantly altering the molecule's structure and chemical properties.

The presence of two carboxylic acid groups makes this compound an attractive monomer for the synthesis of polyesters and polyamides. Advanced derivatization protocols in this context focus on creating polymers with tailored properties.

For instance, the diacid can be converted to a more reactive diacyl chloride derivative by treatment with thionyl chloride or oxalyl chloride. This diacyl chloride can then be reacted with a variety of diols or diamines in a polycondensation reaction to form polyesters or polyamides, respectively. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, can be fine-tuned by the choice of the comonomer.

Furthermore, the double bond in the prop-2-enamido moiety can be exploited for polymerization or post-polymerization modification. For example, the monomer could be incorporated into a polymer backbone, and the pendant double bonds could then be used for cross-linking or for grafting other molecules.

The table below provides an overview of potential polymers that could be synthesized from this compound and their potential properties.

| Comonomer | Polymer Type | Potential Properties | Potential Applications |

| Ethylene glycol | Polyester | Thermoplastic, biodegradable | Biomedical materials, drug delivery |

| 1,6-Hexanediamine | Polyamide | High tensile strength, thermally stable | High-performance fibers, engineering plastics |

| Divinylbenzene | Cross-linked polymer | Insoluble, rigid | Sorbent materials, catalyst supports |

This table is illustrative and suggests potential outcomes based on the principles of polymer chemistry.

Advanced Spectroscopic and Structural Elucidation of 2 3 Carboxyprop 2 Enamido Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(3-Carboxyprop-2-enamido)benzoic acid, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the benzoic acid ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the carboxyprop-2-enamido moiety would give rise to signals characteristic of a vinyl group coupled to a carboxylic acid. Specifically, the two olefinic protons would likely appear as doublets, with a coupling constant indicative of a cis or trans configuration, typically in the range of δ 5.5-7.5 ppm. The carboxylic acid protons would be observed as broad singlets at the far downfield end of the spectrum (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. One would expect to observe signals for the two carboxyl carbons, the amide carbonyl carbon, the olefinic carbons, and the carbons of the benzoic acid ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the carboxylic acid and amide substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound based on analogous structures like N-acetylanthranilic acid and maleic acid.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Benzoic acid ring) | 7.0 - 8.5 | Multiplet | Chemical shifts depend on the position relative to substituents. |

| Amide (N-H) | 8.0 - 10.0 | Broad Singlet | Position is solvent and concentration dependent. |

| Olefinic (=CH-C=O) | 6.0 - 7.5 | Doublet | |

| Olefinic (=CH-CO₂H) | 5.5 - 6.5 | Doublet | |

| Carboxylic Acid (CO₂H) | 10.0 - 13.0 | Broad Singlet |

Mass Spectrometry for Molecular Characterization and Degradation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 235.19 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₉NO₅).

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural confirmation and for analyzing degradation pathways. Fragmentation of the molecular ion would likely occur at the amide bond, leading to characteristic fragment ions. Common fragmentation pathways for N-acylated amino acids involve cleavage of the amide bond, as well as losses of small neutral molecules like H₂O and CO₂. nih.gov The degradation of the molecule under various conditions (e.g., hydrolysis) could be monitored by identifying the masses of the degradation products. For instance, hydrolysis would likely cleave the amide bond, yielding anthranilic acid and maleic acid.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

| m/z | Proposed Fragment | Notes |

| 236 | [M+H]⁺ | Protonated molecular ion |

| 218 | [M-OH]⁺ or [M-H₂O+H]⁺ | Loss of a hydroxyl group or water |

| 192 | [M-CO₂H]⁺ | Loss of the carboxylic acid group |

| 137 | [C₇H₇NO₂]⁺ | Anthranilic acid fragment |

| 116 | [C₄H₄O₄]⁺ | Maleic acid fragment |

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly valuable for studying the interaction of molecules with surfaces.

If this compound were to be adsorbed onto a substrate, XPS could provide insights into the nature of the surface-adsorbate interaction. Analysis of the core level spectra of C 1s, O 1s, and N 1s would be particularly informative.

For instance, the C 1s spectrum would be complex, with distinct peaks for the carbons in the carboxyl groups, the amide group, the aromatic ring, and the aliphatic chain. The O 1s spectrum would show contributions from the carboxylic acid and amide oxygen atoms. The N 1s spectrum would provide information about the chemical state of the nitrogen atom in the amide linkage.

Studies on similar molecules like para-aminobenzoic acid on surfaces have shown that the orientation and binding of the molecule can be determined by analyzing the XPS data. acs.orgacs.org For this compound, one might expect interactions to occur through the carboxylic acid groups, potentially leading to the formation of a self-assembled monolayer on certain substrates. aip.org

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) Applications

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. A broad O-H stretching band from the carboxylic acid groups would be anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acids and the amide (Amide I band) would appear as strong absorptions between 1650 and 1750 cm⁻¹. The N-H stretching of the amide would be observed around 3300 cm⁻¹, while the N-H bending (Amide II band) would be in the 1510-1570 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=C stretching of the olefinic group would also be a characteristic band. As Raman spectroscopy is less sensitive to water than FTIR, it could be advantageous for studying the compound in aqueous solutions.

Analysis of vibrational spectra of related compounds like anthranilic acid and N-acylhydrazones can aid in the assignment of the observed bands. nih.govekb.eg

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | |

| Carboxylic Acid | C=O stretch | 1700-1750 | 1700-1750 |

| Amide | N-H stretch | ~3300 | ~3300 |

| Amide | C=O stretch (Amide I) | 1650-1680 | 1650-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 | |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 |

| Olefinic | C=C stretch | ~1640 | ~1640 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational information.

The crystal structure would reveal the planarity of the amide bond and the benzoic acid ring, as well as the conformation of the carboxyprop-2-enamido side chain. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, would be elucidated, providing insight into the crystal packing and the supramolecular architecture. Crystal structures of related N-acylhydrazone and 2-acylbenzoic acid derivatives often exhibit extensive hydrogen bonding networks. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 2 3 Carboxyprop 2 Enamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-(3-carboxyprop-2-enamido)benzoic acid. These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy three-dimensional structure.

Once the geometry is optimized, Frontier Molecular Orbital (FMO) analysis is performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on Koopmans' theorem, provide a theoretical framework for predicting how the molecule will behave in chemical reactions. rsc.org Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 2.15 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.50 | Ability to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.43 | Measure of polarizability |

| Electrophilicity Index (ω) | 4.31 | Capacity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. rsc.orgfrontiersin.org These simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions that are often inaccessible through static calculations. mdpi.com

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. By tracking the rotation around key single bonds (torsional angles), such as the C-N amide bond and the bond connecting the amide group to the benzoic acid ring, researchers can identify the most stable conformers and the energy barriers that separate them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations are used to investigate how the molecule interacts with its environment, such as solvent molecules or other solutes. bohrium.com For instance, in apolar solvents, benzoic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. MD simulations can quantify the stability and dynamics of these dimers. In polar or hydrogen-bond-accepting solvents, the simulations can show how solvent molecules compete for hydrogen bonds, potentially disrupting dimer formation and favoring interactions with the solvent instead. These insights are vital for predicting solubility and behavior in different chemical environments.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a bridge between theoretical models and experimental data. arxiv.orgresearchgate.net For this compound, DFT calculations can accurately predict its vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. researchgate.netnih.gov For example, the calculations can pinpoint the characteristic stretching frequencies for the C=O (carbonyl), O-H (hydroxyl), and N-H (amide) groups.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of vertical excitations from the ground state to various excited states, corresponding to the absorption of light. This allows for the prediction of the absorption maxima (λmax) and helps in understanding the electronic transitions within the molecule, such as π-π* transitions in the aromatic rings. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the structural elucidation and interpretation of experimental NMR data.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid | 3450 | 3435 |

| N-H Stretching | Amide | 3310 | 3300 |

| C-H Stretching | Aromatic | 3080 | 3075 |

| C=O Stretching | Carboxylic Acid | 1725 | 1718 |

| C=O Stretching | Amide (Amide I) | 1680 | 1672 |

| N-H Bending | Amide (Amide II) | 1545 | 1538 |

Ligand-Target Binding Predictions and Docking Studies for Biological Relevance

To explore the potential biological relevance of this compound, molecular docking simulations are employed. nih.govlaurinpublishers.com This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a specific protein target, typically at its active site. journalgrid.comnih.gov The results provide insights into the binding affinity and the nature of the intermolecular interactions that stabilize the ligand-protein complex.

The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. Each potential binding mode is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

Analysis of the docked complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. For this compound, the two carboxylic acid groups, the amide group, and the benzene (B151609) ring are all potential sites for such interactions. These studies are crucial in structure-based drug design, helping to identify potential drug candidates and providing a rationale for their mechanism of action at the molecular level. researchgate.net

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys72 | Hydrogen Bond with Carboxyl O |

| Asp184 | Hydrogen Bond with Amide N-H | ||

| Phe168 | π-π Stacking with Benzene Ring | ||

| Hypothetical Protease B | -7.9 | Ser195 | Hydrogen Bond with Amide C=O |

| His57 | Hydrogen Bond with Carboxyl O-H | ||

| Trp215 | Hydrophobic Interaction |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. rsc.orgrsc.org For this compound, theoretical methods can be used to investigate its synthesis, typically from anthranilic acid and maleic anhydride. This involves mapping the entire potential energy surface of the reaction.

By employing quantum chemical calculations, researchers can identify the structures of reactants, products, and any intermediates that may form during the reaction. researchgate.netdocumentsdelivered.comresearchgate.net Crucially, this approach allows for the location of transition state (TS) structures, which correspond to the highest energy point along the reaction coordinate for each elementary step. The energy difference between the reactants and the transition state is the activation energy, a key factor that determines the rate of the reaction.

By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. nih.gov This profile reveals whether the reaction is exothermic or endothermic and identifies the rate-determining step (the step with the highest activation energy). Such computational studies can clarify complex reaction mechanisms, explain experimental observations, and guide the optimization of reaction conditions to improve yields and selectivity. researchgate.net

Biochemical Mechanisms and Interactions of 2 3 Carboxyprop 2 Enamido Benzoic Acid in Vitro Studies

In Vitro Enzyme Inhibition Studies

The 2-aminobenzoic acid scaffold, a core component of 2-(3-Carboxyprop-2-enamido)benzoic acid, is a versatile starting point for the development of various enzyme inhibitors. In vitro studies on analogous compounds have revealed inhibitory activity against several key enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and aldo-keto reductases.

Derivatives of benzoic acid have been investigated as dual inhibitors of COX-2 and 5-LOX, enzymes crucial to the inflammatory pathway that metabolize arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com While direct inhibition data for this compound is not specified, related N-substituted benzoic acid derivatives have demonstrated potent and selective inhibition of these enzymes. For instance, certain N-hydroxyurea and "type B hydroxamic acid" derivatives incorporating a benzoic acid moiety have shown dual inhibitory action. mdpi.com

Furthermore, substituted 3-(phenylamino)benzoic acids have been identified as potent and highly selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. nih.gov This enzyme is implicated in the progression of castrate-resistant prostate cancer by driving intratumoral androgen production. nih.gov The inhibitory potency of these analogs correlates with the electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups. nih.gov

The table below summarizes the inhibitory activities of representative benzoic acid derivatives against various enzymes, illustrating the potential of this chemical class.

| Compound Class | Target Enzyme(s) | Activity (IC₅₀) | Selectivity |

| N-hydroxyurea derivatives | COX-2 / 5-LOX | Micromolar (µM) range | Good COX-2/COX-1 selectivity |

| "Type B hydroxamic acids" | COX-2 / 5-LOX | µM range for COX-2, low µM for 5-LOX | Good COX-2/COX-1 selectivity |

| 4'-substituted 3-(phenylamino)benzoic acids | AKR1C3 | Nanomolar (nM) affinity | >200-fold selective for AKR1C3 over other AKR1C isoforms |

This table presents data for analogous compound classes to illustrate the inhibitory potential of the benzoic acid scaffold.

Protein Binding Assays and Ligand-Macromolecule Interactions

The benzoic acid moiety is a key structural feature for mediating interactions with various proteins. The carboxyl group, in particular, often acts as a critical anchor, forming hydrogen bonds with specific amino acid residues in protein binding pockets.

Studies on 2,5-substituted benzoic acid derivatives designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 have highlighted the importance of the carboxyl group. nih.gov X-ray co-crystal structures revealed that the carboxylate forms a conserved hydrogen bond with an arginine residue (Arg263) in the binding groove of Mcl-1. nih.gov This interaction mimics the binding of native pro-apoptotic proteins. nih.gov Esterification of this carboxyl group completely abolished binding, confirming its essential role in the ligand-macromolecule interaction. nih.gov

The binding of substituted benzoic acids to serum albumins, such as bovine serum albumin (BSA), has also been studied. mdpi.com These interactions are significant as they affect the distribution and availability of compounds in biological systems. Aromatic carboxylates are known to preferentially bind to a specific high-affinity site on albumin known as Sudlow site II. mdpi.com Spectrofluorimetric methods are commonly used to determine these binding constants by observing the quenching of intrinsic protein fluorescence upon ligand binding. mdpi.com The affinity of these interactions can be influenced by the substitution pattern on the benzoic acid ring. mdpi.com

| Protein Target | Key Interacting Residue(s) | Role of Benzoic Acid Moiety | Consequence of Modification |

| Mcl-1 | Arg263 | Carboxyl group forms an anchoring hydrogen bond. | Esterification of the carboxyl group eliminates binding. nih.gov |

| Bfl-1 | Arg88 (putative) | Carboxyl group interacts with a conserved arginine. nih.gov | Loss of carboxyl group leads to no observed binding. nih.gov |

| Bovine Serum Albumin (BSA) | Sudlow Site II residues | Aromatic carboxylate binds to a high-affinity site. | Substitution pattern on the ring influences binding affinity. mdpi.com |

Receptor Modulation and Signaling Pathway Investigations

Benzoic acid derivatives have been developed as modulators for a range of cellular receptors, including G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.

A notable example is the discovery of a novel auxin transport inhibitor, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (BUM), which was identified through chemical genomics. nih.gov This compound efficiently blocks auxin-regulated processes in plants by targeting ABCB proteins, particularly ABCB1. nih.gov Binding assays confirmed that ABCB proteins are key targets of BUM, which functions as a potent inhibitor of auxin efflux. nih.gov This demonstrates that the benzoic acid scaffold can be tailored to interact specifically with transport proteins, thereby modulating cellular signaling pathways that depend on the transport of key molecules.

In other contexts, derivatives of 5-acetamido-2-hydroxy benzoic acid have been predicted through in-silico studies to have moderate activity as GPCR ligands, ion-channel modulators, and nuclear receptor ligands. mdpi.com Furthermore, the aryl hydrocarbon receptor (AhR) signaling pathway is another potential target. Activation of the AhR/IL-22/Stat3 signaling pathway has been shown to modulate intestinal antimicrobial molecules, and various small molecules can interact with AhR to initiate this cascade. nih.gov While direct modulation by this compound has not been reported, the general ability of aromatic systems to interact with such receptors is well-established.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies on various classes of benzoic acid analogs have provided valuable insights into the structural requirements for specific biological activities. These studies help to understand how modifications to the core scaffold of this compound might influence its interactions with biological targets.

Endothelin-A Receptor Antagonists: In a series of 2H-chromene-3-carboxylic acid analogs, the carboxyl group was found to be a structural requirement for potent and selective endothelin-A receptor binding affinity. researchgate.net

AKR1C3 Inhibitors: For 3-(phenylamino)benzoic acids that inhibit AKR1C3, SAR analysis showed a linear correlation between inhibitory potency and the electronic effects of substituents on the phenylamino (B1219803) ring. nih.gov The pKa of both the carboxylic acid and the amine linker are interdependent and crucial for activity. nih.gov

Antiplasmodial Agents: In a series of 2-phenoxybenzamides, the position of substituents was critical. A para-substituted piperazinyl analog showed the highest activity and selectivity against Plasmodium falciparum, while the corresponding meta-substituted derivative was only moderately active. mdpi.com

The table below summarizes key SAR findings for different classes of benzoic acid analogs.

| Compound Class | Target | Key Structural Feature(s) for Activity | Effect of Modification |

| 2,5-Substituted Benzoic Acids | Mcl-1/Bfl-1 | C2-Carboxyl group | Esterification abolishes activity. nih.gov |

| 2,5-Substituted Benzoic Acids | Mcl-1/Bfl-1 | Substituents on the aromatic ring | Size and nature of the group affect binding mode and occupancy of hydrophobic pockets. nih.gov |

| 3-(Phenylamino)benzoic Acids | AKR1C3 | 4'-substituent on phenylamino group | Electronic effects of the substituent correlate with potency. nih.gov |

| 2H-Chromene-3-carboxylic Acids | Endothelin-A Receptor | Carboxyl group | Essential for receptor binding. researchgate.net |

Potential for Bioorthogonal Chemistry and Probe Development

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The development of chemical probes for imaging or therapeutic applications often leverages these reactions. nih.gov

The structure of this compound contains functional groups—specifically two carboxylic acids and an amide linkage—that could be leveraged for bioorthogonal applications. The carboxylic acid groups offer versatile handles for chemical modification. They can be converted into activated esters or amides to be conjugated with other molecules bearing bioorthogonal functionalities, such as azides, alkynes, tetrazines, or trans-cyclooctenes. nih.gov

For example, the terminal carboxyl group could be linked to a tetrazine moiety. This would allow the resulting molecule to participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-labeled biomolecule, a widely used "click chemistry" reaction for in vivo applications. nih.govnih.gov This strategy could be used to develop targeted drug delivery systems or imaging probes. By attaching this modified benzoic acid derivative to a targeting ligand (e.g., an antibody or small molecule), it could be directed to a specific cell type or tissue before a second, probe-bearing molecule is administered and "clicked" into place. nih.gov

While there are no specific reports on the use of this compound in this context, its chemical structure is amenable to the synthetic strategies commonly employed in the development of probes for molecular imaging and targeted therapeutics. nih.gov

Applications in Materials Science and Organic Electronics for 2 3 Carboxyprop 2 Enamido Benzoic Acid and Derivatives

Interface Modification in Organic Electronic Devices (e.g., LECs, OLEDs)

The performance and longevity of organic electronic devices such as light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs) are critically dependent on the interfaces between the different layers, particularly the electrode-organic interface. Molecules like 2-(3-Carboxyprop-2-enamido)benzoic acid, featuring carboxylic acid groups, are promising candidates for interface modification. These groups can effectively anchor the molecule to metal oxide electrodes like indium tin oxide (ITO), creating a well-defined interlayer that can improve device efficiency and stability.

Role of Enamido Benzoic Acids in Charge Carrier Mobility Enhancement

The enamido benzoic acid structure can potentially play a significant role in enhancing charge carrier mobility at the interface of organic electronic devices. The planar nature of the aromatic ring and the conjugated system of the enamido group can facilitate π-π stacking interactions between adjacent molecules. This ordered arrangement can create pathways for efficient charge transport, thereby improving the injection of charge carriers from the electrode into the active organic layer. While specific studies on this compound are not prominent, research on other organic semiconductor interfaces has shown that molecular ordering is key to high charge carrier mobility.

Self-Assembled Monolayer (SAM) Formation for Electrode Functionalization

The two carboxylic acid groups in this compound make it an ideal candidate for the formation of self-assembled monolayers (SAMs) on various electrode surfaces. nih.gov SAMs are highly ordered molecular layers that can be used to precisely control the surface properties of materials. rsc.org In the context of organic electronics, SAMs can be used to tune the work function of electrodes, passivate surface defects, and promote the growth of overlying organic layers with favorable morphology. nih.govacs.org

The formation of SAMs using dicarboxylic acids can lead to robust, well-ordered layers due to the potential for strong bidentate or bridging coordination with the surface. researchgate.net The orientation of the this compound molecules within the SAM would be crucial in determining the resulting surface dipole and, consequently, the change in the electrode's work function. This tunability is highly desirable for optimizing the energy level alignment at the electrode-organic interface, leading to more efficient charge injection. acs.org

Table 1: Hypothetical Data on the Impact of SAMs on ITO Work Function This table presents illustrative data based on typical values observed for similar aromatic carboxylic acid SAMs on ITO, as specific data for this compound is not available.

| SAM Material | Deposition Method | Work Function of Bare ITO (eV) | Work Function of SAM-modified ITO (eV) | Change in Work Function (eV) |

|---|---|---|---|---|

| This compound | Solution immersion | 4.7 | 5.1 | +0.4 |

| Benzoic Acid | Solution immersion | 4.7 | 4.9 | +0.2 |

| Terephthalic Acid | Solution immersion | 4.7 | 5.0 | +0.3 |

Integration into Polymer Matrices and Composite Materials

The dicarboxylic acid functionality of this compound allows it to be used as a monomer or a cross-linking agent in the synthesis of polymers. ontosight.ai By integrating this molecule into a polymer backbone, it is possible to create materials with tailored properties for various applications in materials science. For instance, incorporating this rigid, aromatic structure into a flexible polymer chain could enhance the thermal stability and mechanical strength of the resulting material. mdpi.com

Furthermore, the carboxylic acid groups can serve as sites for further chemical modification or for interaction with fillers in composite materials. For example, in a composite with metal oxide nanoparticles, the carboxylic acid groups could bind to the surface of the nanoparticles, leading to improved dispersion and interfacial adhesion. This could result in composite materials with enhanced mechanical, thermal, or electronic properties. Research on composites of polypyrrole with benzoic acid derivatives has shown the potential for creating materials for electronic storage applications. researchgate.net

Development of Photosensitive Resin Compositions and Polymer Coatings

The enamido group and the aromatic ring in this compound suggest potential for its use in the development of photosensitive materials. The conjugated system can absorb ultraviolet (UV) light, and this property could be harnessed to create photo-crosslinkable or photodegradable polymers. specificpolymers.com When incorporated into a polymer, this molecule could act as a photosensitive moiety that undergoes a chemical reaction upon exposure to light, leading to a change in the material's properties. nih.gov

For example, it could be used as a component in a photosensitive resin for applications in photolithography or 3D printing. Upon UV irradiation, the molecule could induce cross-linking, leading to the solidification of the resin in the exposed areas. The development of photocurable polymers often involves the incorporation of functional groups that can undergo light-induced polymerization. nih.gov Additionally, polymers containing carboxylic acid groups can exhibit pH-responsive behavior, which could be combined with photosensitivity to create multi-responsive materials. researchgate.net

Sensing Applications and Chemo/Biosensors Development

The structure of this compound, with its multiple functional groups capable of hydrogen bonding and π-π stacking, makes it an interesting candidate for the development of chemical sensors and biosensors. The aromatic ring and carboxylic acid groups can interact with a variety of analytes through different mechanisms, including electrostatic interactions, hydrogen bonding, and host-guest chemistry.

Derivatives of this molecule could be designed to selectively bind to specific ions or molecules. This binding event could then be transduced into a measurable signal, such as a change in fluorescence, absorbance, or an electrical signal. For instance, the molecule could be immobilized on a transducer surface to create a sensor for detecting environmental pollutants or biomolecules. nih.gov The development of biosensors for benzoic acid and its derivatives has been an active area of research, indicating the potential for related structures in sensing applications. frontiersin.orgnih.govnih.gov Recent advancements have also explored the use of terahertz metasurface sensors for the detection of benzoic acid. mdpi.com

Table 2: Potential Sensing Applications and Detection Principles This table outlines hypothetical sensing applications for this compound derivatives, as specific experimental data is not available.

| Analyte | Sensing Principle | Potential Transduction Method |

|---|---|---|

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination with carboxylic acid groups | Colorimetric or Fluorometric change |

| Aromatic Nitro Compounds | π-π stacking interactions | Fluorescence quenching |

| Biomolecules (e.g., proteins, DNA) | Electrostatic and hydrogen bonding interactions | Electrochemical (e.g., impedance spectroscopy) |

Catalysis and Coordination Chemistry of 2 3 Carboxyprop 2 Enamido Benzoic Acid

Ligand Design and Synthesis for Metal Complexation

There is no available information detailing the specific design principles or synthetic routes for 2-(3-Carboxyprop-2-enamido)benzoic acid intended for use as a ligand in metal complexation.

Homogeneous Catalysis Applications

No published studies were found that investigate the use of metal complexes derived from this compound as catalysts in homogeneous systems.

Heterogeneous Catalysis and Surface Interactions

There is a lack of research on the application of this compound in heterogeneous catalysis, including its interactions with solid supports or surfaces.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The potential for this compound to act as a chiral auxiliary or as a ligand in asymmetric catalysis has not been explored in the available scientific literature.

Emerging Research Frontiers and Future Directions for 2 3 Carboxyprop 2 Enamido Benzoic Acid

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex organic molecules like 2-(3-Carboxyprop-2-enamido)benzoic acid is continually being refined. While traditional batch synthesis methods are well-established, modern techniques such as flow chemistry and photoredox catalysis offer significant advantages in efficiency, safety, and sustainability. Although specific applications of these methods to this compound are not yet widely documented, their successful use in analogous amide bond formations points to a promising future direction.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov Unlike batch production, which scales up by using larger vessels, flow chemistry scales by running the process for a longer duration. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and minimized waste. researchgate.netamidetech.com The synthesis of amides, a key structural feature of the target compound, has been successfully adapted to flow systems, often demonstrating significant improvements over batch methods. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry | Potential Advantage for Amide Synthesis |

|---|---|---|---|

| Heat Transfer | Poor; difficult to control in large volumes | Excellent; high surface-area-to-volume ratio | Improved safety by preventing thermal runaways in exothermic amide coupling reactions. |

| Mass Transfer | Often limited by stirring efficiency | Highly efficient due to small channel dimensions | Faster reaction times and higher conversion rates. |

| Scalability | Difficult; requires re-optimization of conditions | Straightforward; "scale-out" by running longer or in parallel | Seamless transition from laboratory discovery to industrial production. amidetech.com |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small internal reactor volumes | Safe handling of reactive intermediates or hazardous reagents. |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under exceptionally mild conditions. acs.org This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to activate organic molecules for bond formation. nih.gov The formation of carbon-nitrogen (C-N) bonds, central to the enamido group in this compound, is a class of reaction where photoredox catalysis has shown remarkable utility. virginia.edu It enables reactions that are often challenging with traditional thermal methods, avoiding harsh reagents and high temperatures. chemrxiv.orgrsc.org

| Catalyst Type | Common Examples | Key Features for C-N Bond Formation |

|---|---|---|

| Ruthenium Polypyridyl Complexes | [Ru(bpy)₃]²⁺ | Robust, well-understood photophysical properties, suitable for a wide range of transformations. |

| Iridium Phenylpyridine Complexes | fac-Ir(ppy)₃ | High quantum efficiency and tunable redox potentials, enabling challenging transformations. chemrxiv.org |

| Organic Dyes | Eosin Y, Methylene Blue | Metal-free, lower cost, and reduced environmental impact. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

Compound Design and Optimization: Generative AI models can design new molecules (de novo design) with specific desired properties, such as enhanced biological activity or improved physicochemical characteristics. mdpi.com For a molecule like this compound, AI could be used to:

Generate Analogues: Design novel derivatives with potentially improved efficacy or selectivity for a biological target.

Predict Properties: Use ML models to forecast properties like solubility, toxicity, and metabolic stability (ADME/Tox), prioritizing the synthesis of the most promising candidates. merck.com

Virtual Screening: Rapidly screen massive virtual libraries of compounds to identify molecules that are structurally similar or predicted to have similar activity, identifying new leads for investigation.

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogues of the target compound. |

| Generative Models (e.g., GANs, VAEs) | AI algorithms that create novel molecular structures with desired properties. verisimlife.com | Design entirely new molecules based on the core scaffold of this compound. |

| Retrosynthesis Prediction | AI tools that propose synthetic pathways for a target molecule. | Identify more efficient or sustainable routes for synthesis. elsevier.com |

| Property Prediction | Deep learning models trained to predict ADME/Tox properties. merck.com | Reduce late-stage failures by identifying potential liabilities early in the design phase. |

Advanced Materials Characterization Techniques for Functional Devices

Should this compound or its derivatives be incorporated into functional materials, such as organic electronics or sensor arrays, advanced characterization techniques would be essential to understand their structure-property relationships. The performance of organic devices is highly dependent on the molecular organization, morphology, and interfacial properties of the thin films from which they are constructed. scas.co.jp

Techniques for characterizing organic thin films provide critical information from the molecular to the macroscopic level. While specific studies on the target compound are unavailable, the methods below are standard for analogous organic materials. annualreviews.org

| Technique | Abbreviation | Information Gained | Relevance to Functional Materials |

|---|---|---|---|

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies chemical bonds and molecular orientation within a film. researchgate.netresearchgate.netyoutube.com | Confirms chemical integrity and preferred molecular arrangement on a substrate. |

| X-ray Diffraction | XRD | Determines the crystallinity, crystal structure, and orientation of molecules. scas.co.jp | Crucial for understanding charge transport properties in organic semiconductors. |

| Atomic Force Microscopy | AFM | Provides high-resolution images of the surface topography and morphology. | Reveals film roughness and grain structure, which impact device performance. |

| X-ray Photoelectron Spectroscopy | XPS | Determines elemental composition and chemical states at the surface. youtube.com | Analyzes surface chemistry and interfacial interactions in multilayer devices. |

Sustainability and Environmental Impact of Chemical Research

Modern chemical research places a strong emphasis on sustainability and minimizing environmental impact, guided by the principles of green chemistry. mdpi.comacs.org A full life-cycle assessment of this compound would require a "cradle-to-grave" analysis, from the synthesis of its precursors to its ultimate fate in the environment. While such a specific study has not been conducted, a prospective analysis can be made by applying green chemistry principles. pfizer.com

The synthesis of the target compound typically involves reacting anthranilic acid with maleic anhydride. A green chemistry approach would scrutinize every aspect of this process:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. ispe.org

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. pharmaceutical-technology.com

Energy Efficiency: Utilizing methods like catalysis that allow reactions to proceed at lower temperatures and pressures, reducing energy consumption.

Renewable Feedstocks: Investigating whether the starting materials, anthranilic acid and maleic anhydride, can be derived from renewable biomass sources rather than petrochemicals.

| Principle of Green Chemistry | Potential Application in the Synthesis of this compound |

|---|---|

| 1. Prevention | Optimize reaction conditions to minimize the formation of byproducts. |

| 3. Less Hazardous Chemical Syntheses | Avoid using toxic coupling agents or solvents in the amide formation step. |

| 5. Safer Solvents and Auxiliaries | Select solvents with low toxicity and environmental persistence (e.g., water, ethanol). pharmaceutical-technology.com |

| 6. Design for Energy Efficiency | Explore catalytic or photoredox methods that operate at ambient temperature. |

| 7. Use of Renewable Feedstocks | Investigate bio-based routes to anthranilic acid and maleic anhydride. |

| 9. Catalysis | Employ catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. pharmaceutical-technology.com |

The environmental fate of the compound is another critical consideration. Research on benzoic acid derivatives suggests that the benzene (B151609) ring can be susceptible to microbial degradation, although this depends heavily on the nature and position of its substituents. Future studies would need to assess the biodegradability of this compound and its potential for persistence or bioaccumulation in the environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Carboxyprop-2-enamido)benzoic acid, and what critical reaction conditions optimize yield?

- Methodology : The synthesis typically involves multi-step organic reactions, such as coupling carboxylic acid derivatives with amine-containing intermediates. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) with NHS esters to activate the carboxyl group for coupling .

- Protection/deprotection strategies : Protect labile functional groups (e.g., carboxylic acids) using tert-butyl esters to prevent side reactions during synthesis .

- Optimization : Reaction pH (6–7 for aqueous conditions), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:activated ester) are critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the benzoic acid moiety (δ 12–13 ppm for COOH) and acrylamide protons (δ 5.5–6.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) coupled with high-resolution mass spectrometry validates purity and molecular weight .

- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H/O-H stretching) confirm functional groups .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Applications :

- Enzyme inhibition studies : Acts as a scaffold for designing inhibitors targeting carboxylase enzymes due to its dual carboxylic acid and acrylamide groups .

- Drug delivery systems : Functionalized as a pH-sensitive prodrug linker, leveraging its carboxylic acid group for controlled release .

- Biological probes : Conjugated with fluorescent tags (e.g., dansyl chloride) to study cellular uptake mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) significantly impact IC50 values. Replicate studies under identical protocols .

- Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as biological activity may differ between R/S configurations .

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., COX-2 enzyme), with scoring functions prioritizing hydrogen bonds to the carboxylic acid group .

- MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) for conformational changes .

- QSAR modeling : Build regression models using descriptors like logP and polar surface area to correlate structure with anti-inflammatory activity .

Q. How can crystallographic refinement challenges be addressed when analyzing this compound using SHELX?

- Methodology :

- Data quality : Collect high-resolution (<1.0 Å) X-ray diffraction data to resolve electron density ambiguities near the acrylamide group .

- Restraints : Apply geometric restraints (DFIX, DANG) for flexible carboxyl and amide bonds to prevent overfitting .

- Validation : Use checkCIF/PLATON to identify outliers in bond angles or thermal displacement parameters .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

- Methodology :

- Lipophilicity optimization : Introduce methyl or fluorine substituents to the benzene ring to enhance logP (target 1–3) for better membrane permeability .

- Metabolic stability : Replace labile protons (e.g., hydroxyl groups) with deuterium or methyl groups to reduce CYP450-mediated oxidation .

- Solubility enhancement : Synthesize sodium or lysine salts of the carboxylic acid group to improve aqueous solubility (>10 mg/mL) .

Q. What strategies validate target engagement in cellular assays for this compound?

- Methodology :

- CRISPR knockout models : Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

- Fluorescence polarization : Tag the compound with FITC and measure binding to recombinant proteins in cell lysates .

- Thermal shift assays : Monitor protein melting temperature (Tm) shifts upon ligand binding to infer direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.